2-Amino-N-ethyl-N-phenylacetamide hydrochloride
CAS No.: 2126162-20-5
Cat. No.: VC4596994
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126162-20-5 |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 214.69 |
| IUPAC Name | 2-amino-N-ethyl-N-phenylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H |
| Standard InChI Key | LXBGRHCCCNSTQQ-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-N-ethyl-N-phenylacetamide hydrochloride typically proceeds via a two-step protocol:
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Formation of N-Ethyl-N-phenylacetamide:
N-Ethylaniline reacts with acetyl chloride in the presence of a base (e.g., pyridine) to yield N-ethyl-N-phenylacetamide. This intermediate has a reported melting point of 54°C and boiling point of 258°C . -
Amination and Salt Formation:
The acetamide undergoes ammonolysis using aqueous ammonia and hydrochloric acid under controlled conditions (40–60°C, 1–2 atm pressure). The reaction replaces the α-hydrogen with an amino group, followed by hydrochloride salt precipitation upon cooling.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | N-Ethylaniline + Acetyl Chloride, Pyridine, 0°C → RT | 85–90% | >95% |
| 2 | NH₃/HCl, 50°C, 1.5 atm | 70–75% | >90% |
Structure-Activity Relationship (SAR) and Biological Activity
Slack Potassium Channel Inhibition
A pivotal study by identified 2-amino-N-ethyl-N-phenylacetamide derivatives as Slack (KCNT1) potassium channel inhibitors. Slack channels regulate neuronal excitability, and their dysregulation is linked to epilepsy and intellectual disabilities. Key SAR findings include:
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Amino Group Criticality: Removal or substitution of the α-amino group abolishes activity, underscoring its role in hydrogen bonding with channel residues .
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Phenyl Substitution Tolerance: Electron-donating groups (e.g., -OCH₃) on the phenyl ring slightly enhance potency, while bulky substituents reduce it .
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Ethyl Group Optimization: Replacement of the ethyl group with larger alkyl chains (e.g., propyl) decreases selectivity over related Slick and Maxi-K channels .
Table 3: Biological Activity Profile
| Assay Type | Result (IC₅₀/EC₅₀) | Selectivity (vs. Slick/Maxi-K) |
|---|---|---|
| Tl⁺ Flux (WT Slack) | 3.2 µM | >10-fold |
| Automated Patch Clamp | 4.7 µM | >8-fold |
| Cortical Neuron Firing | 34% inhibition at 10 µM | N/A |
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | Not available |
| Storage Conditions | 2–8°C, dry, inert atmosphere |
| Stability | >24 months under recommended conditions |
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